N-Succinimidyl ((bromoacetyl)amino)benzoate
Overview
Description
N-Succinimidyl ((bromoacetyl)amino)benzoate is a chemical compound with the molecular formula C13H11BrN2O5 and a molecular weight of 355.14 g/mol . It is commonly used in bioconjugation and protein labeling due to its ability to form stable amide bonds with primary amines.
Scientific Research Applications
N-Succinimidyl ((bromoacetyl)amino)benzoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the labeling and modification of proteins and peptides. This compound is used to attach various probes, such as fluorescent dyes or biotin, to proteins, enabling their detection and analysis in various assays.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidyl ((bromoacetyl)amino)benzoate typically involves the reaction of N-hydroxysuccinimide with ((bromoacetyl)amino)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl ((bromoacetyl)amino)benzoate primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, making it useful for bioconjugation .
Common Reagents and Conditions
Reagents: Primary amines, dicyclohexylcarbodiimide, N-hydroxysuccinimide
Conditions: Organic solvents (e.g., dichloromethane), inert atmosphere, room temperature to slightly elevated temperatures
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, which is crucial for bioconjugation applications .
Mechanism of Action
The mechanism of action of N-Succinimidyl ((bromoacetyl)amino)benzoate involves the formation of a stable amide bond with primary amines. The succinimidyl ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. This reaction is highly specific and efficient, making it ideal for bioconjugation .
Comparison with Similar Compounds
Similar Compounds
- N-Succinimidyl 3-(2-pyridyldithio)propionate
- N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate
- N-Succinimidyl 6-maleimidocaproate
Uniqueness
N-Succinimidyl ((bromoacetyl)amino)benzoate is unique due to its bromoacetyl group, which provides additional reactivity compared to other succinimidyl esters. This allows for more versatile applications in bioconjugation and protein labeling .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-bromoacetyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILSSQSNVVIMJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241707 | |
Record name | N-Succinimidyl ((bromoacetyl)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94987-16-3 | |
Record name | N-Succinimidyl ((bromoacetyl)amino)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094987163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Succinimidyl ((bromoacetyl)amino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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